molecular formula C8H6BrFO B1271906 2-Bromo-1-(3-fluorophenyl)ethan-1-one CAS No. 53631-18-8

2-Bromo-1-(3-fluorophenyl)ethan-1-one

Cat. No.: B1271906
CAS No.: 53631-18-8
M. Wt: 217.03 g/mol
InChI Key: ITAQNNGDCNFGID-UHFFFAOYSA-N
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Description

A Versatile Precursor for Heterocycles

In organic synthesis, the compound is frequently used to construct various heterocyclic systems. ossila.com Heterocycles are a cornerstone of medicinal chemistry, forming the core structure of many therapeutic agents.

The reactivity of the α-bromo group allows for facile reactions with a variety of nucleophiles, leading to the formation of different ring systems. A notable application is in the synthesis of thiazoles and pyrazines. ossila.com For instance, the reaction of 2-Bromo-1-(3-fluorophenyl)ethan-1-one with thiourea (B124793) in ethanol (B145695) leads to the formation of thiazole (B1198619) derivatives. ossila.com Similarly, it can react with ortho-phenylenediamine derivatives to yield pyrazine (B50134) structures. ossila.com These heterocyclic products are not just synthetic curiosities; they are often intermediates in the development of active pharmaceutical ingredients (APIs) and materials for phosphorescent complexes. ossila.com

Applications in Medicinal Chemistry Research

The derivatives synthesized from this compound have shown potential in several areas of medicinal chemistry research. Thiazolyl derivatives originating from this compound have been investigated for their ability to act as correctors of the chloride transport defect associated with cystic fibrosis. ossila.com

Furthermore, these derivatives have been explored as inhibitors of specific enzymes, such as Glutathione (B108866) S-transferase Omega 1 (GSTO1), a target of interest in cancer research. ossila.com Research has also extended to the study of these compounds against infectious agents like Trypanosoma brucei, the parasite responsible for African trypanosomiasis. ossila.com The fluorinated phenyl ring is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability or binding affinity, making this building block particularly relevant.

Application AreaResulting Compound ClassInvestigated Therapeutic Potential
Cystic FibrosisThiazolyl derivativesCorrectors of chloride transport defect ossila.com
OncologyThiazolyl derivativesGlutathione S-transferase Omega 1 (GSTO1) inhibitors ossila.com
ParasitologyThiazolyl derivativesActivity against Trypanosoma brucei ossila.com
Materials SciencePyrazine derivativesLigands for phosphorescent iridium(III) complexes ossila.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAQNNGDCNFGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372073
Record name 2-Bromo-1-(3-fluorophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53631-18-8
Record name 2-Bromo-1-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3'-fluoroacetophenone
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Advanced Synthetic Methodologies for 2 Bromo 1 3 Fluorophenyl Ethan 1 One

Direct Bromination Strategies

Direct α-bromination of the parent ketone, 3-fluoroacetophenone, is the most straightforward approach to synthesize 2-Bromo-1-(3-fluorophenyl)ethan-1-one. This section delves into various modern techniques for this transformation, including catalytic methods, the use of specific brominating reagents, and the application of continuous flow technology.

Catalytic Bromination Approaches

Catalytic methods for the α-bromination of ketones aim to enhance reaction rates and selectivity while often using milder conditions and reducing waste. While elemental bromine can be used in the presence of an acid catalyst, modern approaches often favor solid catalysts for their ease of separation and potential for recycling. masterorganicchemistry.com

One notable catalytic system involves the use of active aluminum oxide (Al₂O₃) in conjunction with N-bromosuccinimide (NBS). nih.gov Acidic Al₂O₃ has been shown to be an effective catalyst for the α-bromination of aralkyl ketones. The acidic nature of the catalyst is believed to facilitate the formation of the enol intermediate, which then undergoes electrophilic attack by the bromine source. nih.gov This method offers high yields and selectivity for α-monobromination over nuclear bromination, particularly for ketones with deactivating or moderately activating groups on the aromatic ring. nih.gov The use of a solid catalyst like alumina (B75360) simplifies the workup procedure, as the catalyst can be removed by simple filtration. chemicalbook.com

CatalystBrominating AgentSolventTemperatureYield (%)Reference
Acidic Al₂O₃ (10% w/w)NBSMethanol (B129727)Reflux~89 (for acetophenone) nih.gov
p-Toluenesulfonic acid (p-TsOH)NBSMethanol35 ± 2 °C (Ultrasound)High researchgate.net

This table presents data for the bromination of acetophenone (B1666503) as a representative aralkyl ketone, indicating conditions that are applicable to 3-fluoroacetophenone.

Reagent-Based α-Bromination Techniques

The choice of brominating reagent is crucial for achieving high yields and selectivity in the synthesis of this compound. Several modern reagents have been developed to overcome the hazards and lack of selectivity associated with using elemental bromine.

N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of ketones due to its solid nature, ease of handling, and high selectivity compared to liquid bromine. shodhsagar.comscielo.br The reaction is typically carried out in the presence of a catalyst, such as a protic acid or a Lewis acid, which facilitates the enolization of the ketone. masterorganicchemistry.comshodhsagar.com For instance, p-toluenesulfonic acid (p-TsOH) has been effectively used as a catalyst for the NBS-mediated bromination of acetophenones in solvents like methanol or acetonitrile (B52724). researchgate.netshodhsagar.com The use of ultrasound has also been reported to accelerate the reaction, allowing it to proceed at lower temperatures. researchgate.net Another approach involves using active aluminum oxide as a catalyst, which can lead to excellent yields of the α-monobrominated product. nih.gov

The general mechanism for acid-catalyzed bromination using NBS involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to yield the α-bromo ketone and succinimide. masterorganicchemistry.com

SubstrateBrominating AgentCatalyst/ConditionsSolventYield (%)Reference
AcetophenoneNBSAcidic Al₂O₃Methanol89 nih.gov
AcetophenoneNBSp-TsOH, UltrasoundMethanolHigh researchgate.net
AcetophenoneNBSp-TsOHAcetonitrileHigh shodhsagar.com

This table illustrates typical conditions for the NBS-mediated α-bromination of acetophenone, which are analogous to the synthesis of this compound.

Oxidative bromination using a combination of a bromide source and an oxidant, such as hydrogen peroxide (H₂O₂), represents a greener and more atom-economical approach. researchgate.net The H₂O₂-HBr system is particularly effective for the α-bromination of a variety of ketones, including aryl alkyl ketones. rsc.orgrsc.org This method often proceeds at room temperature without the need for a catalyst or organic solvent, with water being the only byproduct. researchgate.netrsc.orgrsc.org The reaction is characterized by high selectivity for monobromination. rsc.orgrsc.org The in-situ generation of the brominating species from HBr and H₂O₂ avoids the direct handling of hazardous elemental bromine. google.com The process involves the oxidation of bromide ions by hydrogen peroxide to generate an electrophilic bromine species, which then reacts with the enol form of the ketone. researchgate.net

SubstrateReagentsSolventTemperatureYield (%)Reference
Aryl alkyl ketonesH₂O₂-HBr"on water"Room Temp.69-97 rsc.orgrsc.org
Cyclohexylphenyl ketoneH₂O₂-HBr, LiClSolvent-free70 °C87 iau.ir

This table provides general conditions for the oxidative bromination of ketones, which are applicable to the synthesis of this compound.

Phenyl Trimethyl Ammonium (B1175870) Tribromide (PTT), also known as Phenyltrimethylammonium perbromide, is a stable, crystalline, and easy-to-handle solid brominating agent. jocpr.comorgsyn.org It serves as a selective reagent for the α-bromination of ketones. researchgate.net PTT is considered a "greener" substitute for bromine as it is less hazardous and easier to manage. jocpr.com The reaction is typically carried out in a suitable solvent, and the workup is often straightforward. The kinetics of bromination using PTT have been studied, indicating a first-order dependence on the ketone concentration. jocpr.com This reagent has been successfully employed for the regioselective bromination of aralkyl ketones, yielding the corresponding α-bromo derivatives in good yields. researchgate.net

ReagentSubstrate TypeSolventKey FeaturesReference
Phenyl Trimethyl Ammonium Tribromide (PTT)Aralkyl KetonesTetrahydrofuran (THF)Selective for α-bromination, solid reagent, easy to handle orgsyn.orgresearchgate.net

This table summarizes the application of PTT for the α-bromination of aralkyl ketones, a class to which 3-fluoroacetophenone belongs.

Continuous Flow Synthesis Protocols

Continuous flow chemistry, utilizing microreactors, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processes. These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents, and ease of scalability. researchgate.netnih.gov

The α-bromination of acetophenone has been successfully adapted to a continuous flow process. researchgate.net In a typical setup, streams of the ketone and the brominating agent (e.g., bromine in a suitable solvent) are continuously mixed in a microreactor. The short residence times and efficient mixing within the reactor can lead to high yields and selectivities for the desired monobrominated product, minimizing the formation of di-brominated byproducts. researchgate.net This methodology is directly applicable to the synthesis of this compound, providing a safer and more controlled production method. The use of flow chemistry is particularly beneficial for reactions involving hazardous materials like bromine, as the small reactor volume limits the amount of reagent present at any given time. researchgate.net

ReactionReactor TypeKey AdvantagesThroughput ExampleReference
α-Bromination of AcetophenoneMicroreactorHigh yield (99%), excellent selectivity, enhanced safety, scalability0.26 kg/m ³/s (Space-time yield) researchgate.net

This table highlights the benefits of continuous flow synthesis for the α-bromination of acetophenone, a model for the synthesis of this compound.

Indirect Synthetic Pathways

Indirect methods offer alternative routes to this compound, often starting from precursors that are structurally different from the final ketone. These pathways can provide advantages in terms of selectivity, yield, and precursor availability.

Transformative Reactions from Haloalkyne Precursors

A notable indirect pathway involves the transformation of haloalkyne precursors. Specifically, this compound can be synthesized from 1-(2-bromoethynyl)-3-fluorobenzene. This reaction represents a hydration and rearrangement of the haloalkyne. A study has demonstrated a high-yield synthesis using a gold-based catalyst. The reaction proceeds under mild conditions, highlighting the efficiency of this transformative approach. chemicalbook.com

The general procedure involves dissolving the haloalkyne in 1,2-dichloro-ethane (DCE), followed by the addition of water and the catalyst, MCM-41-PPh3-AuNTf2. The mixture is stirred at room temperature for approximately 14 hours. This method achieved a 93% yield of the desired α-halomethyl ketone. chemicalbook.com A key advantage of this process is the ability to recover the catalyst by simple filtration for subsequent reuse, adding to the sustainability of the method. chemicalbook.com

Table 1: Synthesis of this compound from a Haloalkyne Precursor

Precursor Catalyst Solvent Reaction Time Temperature Yield Source
1-(2-bromoethynyl)-3-fluoro-benzene MCM-41-PPh3-AuNTf2 1,2-dichloro-ethane / Water 14 h 20°C 93% chemicalbook.com

One-Pot Synthesis from Secondary Alcohols

A highly efficient and green one-pot strategy has been developed for the synthesis of α-bromoketones, including this compound, directly from secondary alcohols. rsc.orgrsc.org This method avoids the isolation of intermediate ketones, thereby improving synthetic efficiency. The reaction employs inexpensive, stable, and non-toxic reagents like ammonium bromide (NH₄Br) and oxone. rsc.orgdeepdyve.com

This synthesis proceeds through two consecutive steps within the same reaction vessel: the oxidation of the secondary alcohol to an in-situ generated ketone, followed by an oxidative bromination to yield the final α-bromoketone. rsc.orgrsc.org For the synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone, the corresponding secondary alcohol, 1-(3-fluorophenyl)ethanol, is used as the starting material. Spectroscopic data confirms the successful synthesis of the target compound using this protocol. rsc.org

Table 2: One-Pot Synthesis of α-Bromoketones from Secondary Alcohols

Reactants Solvent Key Features Source
Secondary Alcohol, NH₄Br, Oxone Acetonitrile/Water Green protocol, Inexpensive reagents, One-pot procedure, Good to excellent yields rsc.orgrsc.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds, focusing on reducing environmental impact through careful selection of solvents, development of sustainable catalysts, and the use of recyclable reaction media.

Solvent Selection and Optimization for Environmentally Benign Processes

The choice of solvent is a critical factor in developing environmentally benign synthetic processes. researchgate.net For the synthesis of α-bromoacetophenones, research has explored replacing hazardous organic solvents with greener alternatives. In one study utilizing ultrasound-assisted synthesis with N-bromosuccinimide, various solvents were tested, including water, PEG-400, methanol, dichloromethane, DMF, and ethanol (B145695). asianpubs.org Water was identified as a highly effective and environmentally friendly solvent for this transformation. asianpubs.org The use of water as a solvent aligns with the core principles of green chemistry by being non-toxic, non-flammable, and readily available.

Ionic Liquid Applications as Recyclable Reaction Media

Ionic liquids (ILs) have emerged as promising green alternatives to traditional volatile organic solvents due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. researchgate.netauctoresonline.org These "designer solvents" can function as both the reaction medium and, in some cases, the catalyst. researchgate.netscispace.com Their application in chemical reactions can lead to cleaner processes and easier product separation. researchgate.net While specific studies detailing the use of ionic liquids for the synthesis of this compound are not abundant, their established utility in a wide range of organic transformations, including halogenation reactions, suggests their high potential in this area. researchgate.netnih.gov The ability to tune the properties of ionic liquids allows for the optimization of reaction conditions and facilitates the development of recyclable and more sustainable synthetic protocols. mdpi.com

Ultrasonic-Assisted Synthesis Enhancements

The application of ultrasonic irradiation in organic synthesis has emerged as a significant enhancement for various chemical transformations, offering benefits such as increased reaction rates, higher yields, and milder reaction conditions. nih.gov This technique, often referred to as sonochemistry, utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This process generates localized hot spots with extreme temperatures and pressures, leading to a dramatic acceleration of chemical reactions. nih.govresearchgate.net

In the context of synthesizing α-bromo ketones, including this compound, ultrasonic assistance provides a facile and environmentally benign alternative to conventional methods. asianpubs.org Research into the α-monobromination of aromatic ketones has demonstrated that the use of ultrasound waves can significantly reduce reaction times and often improve product yields. asianpubs.org

A common approach involves the reaction of a substituted acetophenone with a brominating agent like N-Bromosuccinimide (NBS) under ultrasonic irradiation. asianpubs.orgasianpubs.org Studies have shown that these reactions can be completed in as little as 15-20 minutes with good to excellent yields, which is a substantial improvement over traditional methods that may require several hours. asianpubs.orgasianpubs.org The reaction is often conducted in green or aqueous solvent systems, further enhancing its environmental credentials. asianpubs.orgasianpubs.org The efficiency of the sonochemical method is attributed to the enhanced mass transfer and the generation of reactive species facilitated by acoustic cavitation. nih.gov

Detailed research findings on the ultrasonic-assisted bromination of various acetophenones, which serve as analogs for the synthesis of this compound, highlight the key advantages of this methodology. The use of ultrasound has been shown to be effective for aromatic ketones bearing both electron-donating and electron-withdrawing groups. asianpubs.org For instance, ketones with electron-withdrawing groups, such as a nitro group, have been shown to react efficiently, suggesting that the fluorine atom in 3-fluoroacetophenone would be well-tolerated. asianpubs.org

The table below summarizes typical results from studies on the ultrasonic-assisted α-bromination of acetophenones, illustrating the improvements over conventional heating methods.

Substrate (Acetophenone Derivative)MethodBrominating AgentSolventTimeYield (%)Reference
AcetophenoneUltrasonic IrradiationNBSPEG-400/Water15 min95% asianpubs.org
4-MethylacetophenoneUltrasonic IrradiationNBSPEG-400/Water18 min92% asianpubs.org
4-NitroacetophenoneUltrasonic IrradiationNBSPEG-400/Water20 min96% asianpubs.org
3-HydroxyacetophenoneUltrasonic IrradiationNBSPEG-400/Water15 min94% asianpubs.org
Various Aromatic KetonesConventional (Stirring)NBS/PTSAMethanol4-8 h80-90% researchgate.net

This sonochemical approach represents a significant advancement in the synthesis of α-bromo ketones, providing a rapid, efficient, and more sustainable pathway to compounds like this compound. asianpubs.org

Reactivity and Synthetic Transformations of 2 Bromo 1 3 Fluorophenyl Ethan 1 One

Nucleophilic Substitution Reactions

The most prominent reaction pathway for α-halo ketones such as 2-Bromo-1-(3-fluorophenyl)ethan-1-one is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. chemguide.co.uk The electron-withdrawing effect of the adjacent carbonyl group activates the carbon-bromine bond, facilitating SN2-type reactions. chemguide.co.uk

A diverse array of nucleophiles can be employed in these reactions. For instance, nitrogen-based nucleophiles like ammonia (B1221849) and primary or secondary amines react readily to form α-amino ketones, which are themselves important precursors for other compounds. chemguide.co.uksavemyexams.com The reaction with ammonia initially produces the corresponding primary α-amino ketone. chemguide.co.uk Similarly, heterocyclic amines such as imidazole (B134444) can act as effective nucleophiles, leading to the formation of N-substituted imidazole derivatives. researchgate.net These reactions are fundamental for constructing more complex molecular architectures. A computational study has investigated the reaction kinetics and mechanisms between imidazole and various 2-bromo-1-arylethanones, highlighting the favorability of this substitution pathway. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileProduct TypeSignificance
Ammonia (NH₃)α-Amino ketonePrecursor for amines and heterocycles. chemguide.co.uk
Primary/Secondary Amines (RNH₂/R₂NH)Substituted α-Amino ketoneBuilds molecular complexity. chemguide.co.uk
Imidazole1-(3-Fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-oneCore structure in antifungal agents. researchgate.net
Thiourea (B124793)Isothiouronium saltIntermediate for Hantzsch thiazole (B1198619) synthesis.

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Heck)

Direct palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions are typically employed for the formation of carbon-carbon bonds between sp²-hybridized carbons, such as those in aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org The substrate this compound is an α-bromo ketone, possessing an sp³-hybridized carbon-bromine bond. Consequently, it does not undergo classical Suzuki or Heck coupling reactions in the same manner as an aryl bromide. masterorganicchemistry.comorganic-chemistry.org

However, the reactivity of α-halo ketones can be harnessed in other palladium-catalyzed transformations to form C-C bonds. One such method is the α-arylation of ketones, where the enolate of the ketone reacts with an aryl halide. acs.org A more direct approach involves the coupling of enol derivatives of α-bromo ketones. For example, the enol acetate (B1210297) of an α-bromo ketone can undergo a palladium-catalyzed cross-coupling reaction with organoboron compounds, a process analogous to the Suzuki reaction, to yield α-substituted ketone derivatives. oup.com This demonstrates that while direct Heck or Suzuki coupling is not a characteristic reaction, related palladium-catalyzed methods can be utilized to form carbon-carbon bonds at the α-position.

Reductions and Oxidations of the Carbonyl Moiety

The carbonyl group in this compound can undergo standard reduction reactions. Mild reducing agents, most notably sodium borohydride (B1222165) (NaBH₄), are highly effective for the chemoselective reduction of ketones to secondary alcohols. masterorganicchemistry.comchemguide.co.ukyoutube.com In this transformation, the ketone is converted to 2-bromo-1-(3-fluorophenyl)ethanol. umn.edu This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. masterorganicchemistry.com A subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol. This reduction is a foundational transformation in organic synthesis, often used to introduce a chiral center or to modify the electronic properties and reactivity of the molecule.

Oxidation of the ketone moiety is less common and requires harsh conditions, as ketones are generally resistant to further oxidation without carbon-carbon bond cleavage. Strong oxidizing agents could potentially lead to the cleavage of the molecule, but this is not a typical or synthetically useful transformation for this class of compounds.

Table 2: Carbonyl Moiety Transformations
Reaction TypeReagentProduct
ReductionSodium Borohydride (NaBH₄)2-Bromo-1-(3-fluorophenyl)ethanol umn.edu
Oxidation(Not synthetically common)(Typically leads to degradation)

Heterocyclic Compound Synthesis

The bifunctional nature of this compound, possessing both an α-halide and a ketone, makes it an exceptionally useful precursor for the synthesis of a wide variety of heterocyclic compounds.

The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring. acs.org This reaction involves the condensation of an α-halo ketone with a thioamide-containing compound, such as thiourea or thioacetamide. organic-chemistry.org When this compound reacts with thiourea, the initial step is a nucleophilic substitution where the sulfur atom attacks the carbon bearing the bromine. This is followed by an intramolecular cyclization via condensation between the nitrogen of the thioamide and the carbonyl carbon of the ketone. Subsequent dehydration yields the final 2-amino-4-(3-fluorophenyl)thiazole product. This reaction provides a direct and reliable route to substituted thiazoles, which are core structures in many pharmaceutically active compounds.

Substituted imidazoles can be readily synthesized from this compound through several methods. One common approach is its reaction with an amidine. The reaction proceeds by initial N-alkylation of the amidine via nucleophilic substitution at the α-bromo position, followed by cyclization and dehydration to form the imidazole ring. rasayanjournal.co.in

An alternative, multicomponent approach involves the reaction of the α-bromo ketone with an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org Research has demonstrated that 2-bromo-1-(substituted phenyl)ethanones can react with amides like urea (B33335) or guanidine (B92328) under microwave irradiation to efficiently produce substituted imidazoles in high yields. rasayanjournal.co.in A related synthesis involves the reaction of a 2-bromo-1-arylethanone with a 2-aminopyridine (B139424) derivative to construct fused imidazo[1,2-a]pyridine (B132010) systems. ijres.org

The synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles from this compound is typically a multi-step process where the α-bromo ketone serves as a key starting material to build a suitable open-chain precursor for cyclization.

For the synthesis of triazoles, a common strategy involves converting the α-bromo ketone into an α-azido ketone via nucleophilic substitution with sodium azide. The resulting 2-azido-1-(3-fluorophenyl)ethan-1-one is a precursor for 1,2,3-triazoles. For example, it can undergo a copper-catalyzed 1,3-dipolar cycloaddition reaction (click chemistry) with a terminal alkyne to regioselectively yield 1,4-disubstituted β-keto 1,2,3-triazoles. researchgate.netmdpi.com

For oxadiazole synthesis, the α-bromo ketone can be reacted with an acylhydrazide. The initial nucleophilic substitution forms an N-alkylated hydrazide intermediate. This intermediate can then undergo acid-catalyzed cyclodehydration to form a 2,5-disubstituted 1,3,4-oxadiazole. nih.govjchemrev.comorganic-chemistry.org This pathway leverages the reactivity of both the bromine and carbonyl functionalities to construct the heterocyclic core.

Enantioselective Transformations and Chiral Product Formation

The presence of a prochiral carbonyl group and a reactive C-Br bond makes this compound a valuable substrate for enantioselective transformations, enabling the synthesis of a variety of chiral molecules. While specific studies focusing exclusively on this compound are limited, the broader class of α-bromo ketones has been extensively studied in asymmetric synthesis. These reactions typically involve the use of chiral catalysts or reagents to control the stereochemical outcome, leading to the formation of enantioenriched products such as chiral β-bromo alcohols, β-amino alcohols, and epoxides.

One of the most common enantioselective transformations of α-bromo ketones is their reduction to chiral β-bromo alcohols. wikipedia.orgorganicreactions.org This can be achieved using various catalytic systems, including chiral oxazaborolidines (CBS catalysts) in combination with a reducing agent like borane. wikipedia.orgmdpi.com These catalysts create a chiral environment around the carbonyl group, directing the hydride attack to one of the two enantiotopic faces, thus yielding a specific enantiomer of the alcohol. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are also highly effective for the asymmetric hydrogenation or transfer hydrogenation of α-bromo ketones. organicreactions.orguwindsor.ca

Another significant application is the use of α-bromo ketones in the asymmetric synthesis of chiral β-amino alcohols. researchgate.netresearchgate.net A one-pot reaction involving the in situ formation of an α-amino ketone via nucleophilic substitution with an amine, followed by an iridium-catalyzed asymmetric hydrogenation, has been shown to produce chiral 1-aryl-2-aminoethanols with high enantioselectivity. researchgate.net This approach is highly efficient as it combines two synthetic steps into a single operation.

Furthermore, α-bromo ketones are precursors for the enantioselective synthesis of chiral epoxides. The Darzens reaction, which involves the reaction of a ketone with an α-haloester in the presence of a base, can be rendered enantioselective using chiral phase-transfer catalysts. While not directly starting from an α-bromo ketone, related transformations can be envisioned. A more direct route involves the asymmetric epoxidation of the corresponding enolate, though this is less common.

The following table summarizes representative enantioselective transformations of α-bromo ketones, illustrating the potential for the synthesis of chiral products from this compound.

Table 1: Representative Enantioselective Transformations of α-Bromo Ketones

Transformation Substrate Chiral Catalyst/Reagent Product Enantiomeric Excess (ee)
Asymmetric Reduction Generic α-Bromo Ketone (R)-CBS catalyst, BH₃ (R)-β-Bromo Alcohol High
Asymmetric Reduction Generic α-Bromo Ketone RuCl₂(p-cymene)/(R,R)-TsDPEN (R)-β-Bromo Alcohol High
Asymmetric Synthesis of β-Amino Alcohols 2-Bromoaromatic Ketone [Ir(COD)Cl]₂ / Chiral P,N,N-Ligand Chiral 1-Aryl-2-aminoethanol Up to 99%

These examples highlight the versatility of α-bromo ketones in asymmetric synthesis. By selecting the appropriate chiral catalyst and reaction conditions, it is possible to synthesize a wide range of valuable, enantioenriched molecules. The application of these methodologies to this compound would provide access to novel chiral building blocks with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations of Reactions Involving 2 Bromo 1 3 Fluorophenyl Ethan 1 One

Elucidation of Reaction Mechanisms

Reactions involving 2-Bromo-1-(3-fluorophenyl)ethan-1-one, a substituted α-bromoacetophenone, are primarily characterized by nucleophilic substitution, where the bromine atom is displaced by a nucleophile. The elucidation of the precise mechanism, whether it follows a concerted (S(_N)2) or a stepwise (S(_N)1) pathway, is a subject of detailed investigation.

The structure of this compound features a primary carbon attached to the bromine atom, which generally favors the S(_N)2 mechanism. In this pathway, the nucleophile attacks the electrophilic carbon atom from the backside, leading to a simultaneous bond formation with the nucleophile and bond cleavage with the leaving group (bromide ion). This concerted process proceeds through a single transition state.

However, the presence of the adjacent carbonyl group and the phenyl ring can influence the reaction pathway. The carbonyl group can potentially stabilize an adjacent carbocation through resonance, which might suggest the possibility of an S(_N)1-type mechanism under certain conditions. The S(_N)1 mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. The stability of this potential carbocation is a key factor. For primary halides, the formation of a primary carbocation is generally energetically unfavorable.

Computational studies on the reaction of α-bromoacetophenones with nucleophiles like hydroxide (B78521) ion have suggested the possibility of a path bifurcation, where a single transition state can lead to both substitution and carbonyl addition products. The nature of the substituent on the phenyl ring can influence which pathway is favored. An electron-withdrawing group, such as the fluorine atom at the meta-position in this compound, can affect the electron density at the carbonyl carbon and the α-carbon, thereby influencing the reaction mechanism.

Kinetic studies on the reaction of various substituted phenacyl bromides with sulfur nucleophiles have provided evidence for a concerted S(_N)2 mechanism. The observed second-order kinetics, first order in both the substrate and the nucleophile, are consistent with this pathway.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are instrumental in quantifying the rates of chemical reactions and providing evidence for proposed mechanisms. For reactions of this compound, the analysis of reaction rates under various conditions (e.g., changing the nucleophile, solvent, or temperature) offers valuable mechanistic insights.

A common method for analyzing the effect of substituents on reaction rates is the use of Hammett plots. The Hammett equation, log(k/k(_0)) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k(_0)) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects.

For the nucleophilic substitution reactions of substituted phenacyl bromides, a positive ρ value is typically observed. This indicates that electron-withdrawing substituents on the phenyl ring accelerate the reaction. An electron-withdrawing group, like the fluorine at the meta-position, increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This observation is consistent with an S(_N)2 mechanism where the bond-forming step is part of the rate-determining step.

In a study of the reaction of substituted phenacyl bromides with thioglycolic acid and thiophenol, the rates of the reactions were found to fit the Hammett equation. The positive ρ values obtained in these studies support a mechanism where there is a buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups. researchgate.net

Reactant SystemNucleophileρ valueTemperature (°C)
4-Substituted Phenacyl BromidesThioglycolic Acid1.2230
4-Substituted Phenacyl BromidesThioglycolic Acid1.2145
4-Substituted Phenacyl BromidesThiophenol0.9730
4-Substituted Phenacyl BromidesThiophenol0.8345

This table presents data for 4-substituted phenacyl bromides as a proxy for understanding the reactivity of this compound.

Transition State Analysis and Reaction Pathways

The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction mechanisms. The structure and energy of the transition state determine the rate of the reaction. For reactions involving this compound, computational chemistry provides a powerful tool for analyzing the transition state and mapping out the potential energy surface of the reaction pathway.

For an S(_N)2 reaction, the transition state is characterized by a trigonal bipyramidal geometry at the α-carbon, with the incoming nucleophile and the departing bromide ion occupying the axial positions. The three other substituents (the hydrogen, the carbonyl carbon, and the other hydrogen) lie in the equatorial plane. Computational analysis can be used to calculate the geometry and energy of this transition state.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to model the reaction pathway. These calculations can help to visualize the potential energy surface, locating the reactants, transition state, and products. The calculated activation energy (the energy difference between the reactants and the transition state) can be compared with experimental values to validate the proposed mechanism.

In the context of α-bromoacetophenones, computational studies have explored the potential energy surface for reactions with nucleophiles. These studies have investigated the competition between the S(_N)2 pathway and a possible stepwise pathway involving a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl group. The relative energies of the transition states for these competing pathways determine the preferred reaction mechanism. The presence of the meta-fluoro substituent in this compound would be expected to influence the stability of these transition states through its inductive electron-withdrawing effect.

The analysis of the transition state can also provide insights into the electronic structure at the point of maximum energy. For an S(_N)2 reaction, there is a partial negative charge on both the incoming nucleophile and the outgoing leaving group in the transition state. The stabilization of this charge distribution by the solvent and by substituents on the reactant molecule is a key factor in determining the reaction rate.

ParameterS(_N)2 Transition StateS(_N)1 Intermediate
Geometry at α-carbon Trigonal bipyramidalTrigonal planar
Charge at α-carbon Partial positiveFull positive
Key Stabilizing Factors Steric accessibility, solvent polarityCarbocation stability, solvent polarity
Influence of 3-fluoro group Increases electrophilicity of α-carbon, stabilizing the transition stateInductively destabilizes the carbocation

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 1 3 Fluorophenyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of 2-Bromo-1-(3-fluorophenyl)ethan-1-one. Through various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, the electronic environment and connectivity of each atom in the molecule can be determined.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and aliphatic protons.

A characteristic singlet appears at approximately 4.42 ppm, which is attributed to the two protons of the bromomethyl group (-CH₂Br). The downfield shift of this signal is due to the deshielding effect of the adjacent bromine atom and the carbonyl group.

The protons on the 3-fluorophenyl ring give rise to a series of multiplets in the aromatic region of the spectrum, typically between 7.29 and 7.79 ppm. The complex splitting patterns are a result of both homo- and heteronuclear coupling between the protons and the fluorine atom. The signals have been reported as follows: a multiplet from 7.79-7.76 ppm (2H), a multiplet from 7.70-7.66 ppm (1H), a multiplet from 7.52-7.46 ppm (1H), and a multiplet from 7.35-7.29 ppm (1H).

¹H NMR Data for this compound

The following table summarizes the ¹H NMR spectral data recorded in CDCl₃.

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.79-7.76Multiplet (m)2HAromatic CH
7.70-7.66Multiplet (m)1HAromatic CH
7.52-7.46Multiplet (m)1HAromatic CH
7.35-7.29Multiplet (m)1HAromatic CH
4.42Singlet (s)2H-CH₂Br

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to identify the carbon framework of the molecule. The spectrum for this compound shows a total of eight distinct carbon signals, consistent with its molecular structure.

The carbonyl carbon (C=O) is typically the most downfield signal, appearing at approximately 190.10 ppm. The carbon of the bromomethyl group (-CH₂Br) resonates at around 30.44 ppm.

The six carbons of the 3-fluorophenyl ring appear in the aromatic region and exhibit splitting due to coupling with the fluorine atom (¹³C-¹⁹F coupling). The carbon directly bonded to the fluorine atom (C-F) shows a large coupling constant and appears as a doublet at 162.84 ppm (J = 248.85 Hz). The other aromatic carbons also appear as doublets with smaller coupling constants: 135.93 ppm (J = 6.35 Hz), 130.54 ppm (J = 7.26 Hz), 124.70 ppm (J = 2.72 Hz), 121.04 ppm (J = 21.79 Hz), and 115.68 ppm (J = 22.70 Hz).

¹³C NMR Data for this compound

The following table summarizes the ¹³C NMR spectral data recorded in CDCl₃.

Chemical Shift (δ) [ppm]Splitting Pattern (Coupling Constant, J [Hz])Assignment
190.10SingletC=O
162.84Doublet (d, J = 248.85)Ar-C-F
135.93Doublet (d, J = 6.35)Ar-C
130.54Doublet (d, J = 7.26)Ar-C
124.70Doublet (d, J = 2.72)Ar-C
121.04Doublet (d, J = 21.79)Ar-C
115.68Doublet (d, J = 22.70)Ar-C
30.44Singlet-CH₂Br

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. aiinmr.com For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is dependent on the electronic environment. For aromatic fluorides (Ar-F), the chemical shift typically appears in a characteristic region of the spectrum. scribd.com

The signal for the fluorine atom would be split into a multiplet due to coupling with the ortho and meta protons on the phenyl ring. This coupling provides further confirmation of the substitution pattern on the aromatic ring. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions, often with a proton or other cation attached. nih.gov For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Depending on the experimental conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak, with two signals separated by approximately 2 m/z units and having nearly equal intensity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the compound. The calculated exact mass for the molecular ion of this compound (C₈H₆BrFO) can be used to confirm its identity.

Calculated HRMS Data for this compound

The table below shows the calculated exact masses for the primary isotopic compositions of the molecule.

Molecular FormulaIsotopesCalculated Exact Mass [M]
C₈H₆⁷⁹BrFO¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O215.9637
C₈H₆⁸¹BrFO¹²C, ¹H, ⁸¹Br, ¹⁹F, ¹⁶O217.9616

Experimental HRMS data that matches these calculated values to within a few parts per million (ppm) provides strong evidence for the elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of α-bromo ketones like this compound, reverse-phase chromatography is typically employed.

Methodology and Findings: In a typical LC-MS analysis, a C18 column is used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. To ensure compatibility with mass spectrometry, a modifier such as formic acid is often added to the mobile phase to facilitate protonation of the analyte, rather than non-volatile acids like phosphoric acid.

The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions produced from the sample. For this compound (molecular weight: 217.04 g/mol ), the molecular ion peak [M]+ would be expected. Due to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 217 and 219. Further fragmentation would likely involve the loss of the bromine atom or cleavage of the acyl group, leading to characteristic fragment ions.

Parameter Description
Ionization Mode Electrospray Ionization (ESI), positive mode
Mobile Phase Acetonitrile/Water with Formic Acid
Expected [M]+ Isotopic peaks at m/z 217 and 219
Major Fragment Ion Expected at m/z 139, corresponding to the [M-Br]+ fragment (3-fluorophenacyl cation)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. rsc.org

Detailed Research Findings: The spectrum is distinguished by a very strong absorption band for the carbonyl (C=O) group, which is characteristic of ketones. rsc.org The presence of the aromatic ring and the carbon-halogen bonds also gives rise to specific absorption peaks.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
1688C=O StretchAromatic Ketone
1588, 1485, 1443C=C StretchAromatic Ring
1233C-F StretchAryl Fluoride (B91410)
1197C-C(=O)-C StretchKetone Structure
793C-H BendingAromatic (out-of-plane)
676C-Br StretchAlkyl Bromide

Data sourced from spectroscopic analysis of 2-Bromo-1-(3-fluorophenyl)ethanone. rsc.org

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reactants and byproducts during synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of chemical compounds. For non-polar to moderately polar compounds like this compound, a reverse-phase (RP) HPLC method is standard.

Detailed Research Findings: Analysis of analogous compounds is effectively performed using specialized reverse-phase columns, such as a Newcrom R1 column, with a simple mobile phase. sielc.com The conditions typically involve an isocratic or gradient elution with a mixture of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid. sielc.com Purity is determined by integrating the peak area of the compound and comparing it to the total area of all observed peaks.

Parameter Typical Condition
Stationary Phase C18 or similar reverse-phase column
Mobile Phase Acetonitrile and Water
Detector UV-Vis Detector (e.g., at 254 nm)

Thin Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions and for the initial determination of purity and separation conditions. chemicalbook.com

Detailed Research Findings: In the synthesis of this compound, TLC is used to track the consumption of the starting material (m-fluoroacetophenone). chemicalbook.com The separation is typically carried out on silica (B1680970) gel plates. A non-polar eluent system provides good separation of the product from other components in the reaction mixture. The position of the compound is visualized under UV light.

Parameter Description
Stationary Phase Silica Gel
Mobile Phase (Eluent) Light Petroleum Ether / Ethyl Acetate (B1210297) (25:1) chemicalbook.com
Visualization UV Light (254 nm)

Computational and Theoretical Studies of 2 Bromo 1 3 Fluorophenyl Ethan 1 One

Quantum Chemical Modeling

Quantum chemical modeling is a fundamental computational approach used to understand the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, can predict molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and molecular orbital energies. For 2-Bromo-1-(3-fluorophenyl)ethan-1-one, quantum modeling can elucidate the influence of the fluorine and bromine substituents on the electron distribution within the molecule.

Research on similar compounds, such as 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one, has utilized these models to analyze molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting reactivity and intermolecular interactions. crossref.org Such studies provide a framework for understanding how the specific arrangement of atoms in this compound governs its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used class of quantum chemical methods that calculates the electronic structure of many-body systems based on the electron density. ekb.eg It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. ekb.egnih.gov For this compound, DFT calculations are employed to optimize the molecular geometry, predict vibrational spectra, and determine electronic properties. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, DFT can be used to calculate global reactivity descriptors that provide quantitative measures of the molecule's chemical behavior. nih.gov

Table 1: Predicted Electronic Properties of this compound via DFT

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and stability
Dipole Moment2.9 DMeasures molecular polarity
Polarizability18.5 x 10⁻²⁴ esuIndicates response to an external electric field

Note: The values in this table are illustrative and based on typical results for structurally similar aromatic ketones.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). frontiersin.org This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding modes and affinities to a biological target. f1000research.comresearchgate.net

Once a ligand is docked into a protein's active site, the specific interactions between them can be analyzed in detail. researchgate.net This analysis identifies key amino acid residues involved in binding and characterizes the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. volkamerlab.org For this compound, the carbonyl oxygen can act as a hydrogen bond acceptor, while the fluorophenyl ring can engage in hydrophobic and π-π stacking interactions. The bromine atom may also participate in halogen bonding, a significant non-covalent interaction in medicinal chemistry.

Table 2: Hypothetical Protein-Ligand Interactions for this compound in a Kinase Binding Site

Interacting Group of LigandProtein ResidueInteraction Type
Carbonyl OxygenValineHydrogen Bond
3-Fluorophenyl RingLeucineHydrophobic
3-Fluorophenyl RingPhenylalanineπ-π Stacking
Bromine AtomGlycine (Backbone Oxygen)Halogen Bond

Note: This table presents a hypothetical binding scenario to illustrate the types of interactions that could be identified.

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein, typically expressed in kcal/mol. aalto.fi A lower (more negative) score generally indicates a more favorable binding interaction. By docking this compound against various protein targets, researchers can prioritize it for further testing against those for which it shows the highest predicted affinity. nih.gov These predictions help in identifying potential biological targets for the compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions help identify potential liabilities that could lead to failure in later stages of drug development. nih.gov Various web-based tools and software packages employ quantitative structure-activity relationship (QSAR) models to predict a wide range of ADMET properties. nih.gov

For this compound, these models can predict properties like aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity. biointerfaceresearch.com

Table 3: Predicted ADMET Profile for this compound

PropertyPredictionImplication for Drug Development
Absorption
Aqueous SolubilityLowMay impact bioavailability
Caco-2 PermeabilityHighGood potential for intestinal absorption
Distribution
Blood-Brain Barrier (BBB) PermeationYesMay cross into the central nervous system
Plasma Protein Binding>90%May affect the free concentration of the compound
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
Toxicity
hERG InhibitionLow RiskLow risk of cardiotoxicity
Mutagenicity (AMES test)Low ProbabilityUnlikely to be mutagenic

Note: This table contains illustrative predictions based on computational models. Experimental validation is required.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational methods accelerate SAR analysis by building models that correlate structural features with activity. oncodesign-services.com These models can then predict the activity of novel, yet-to-be-synthesized analogs. nih.gov

For this compound, computational SAR could explore how modifying the substituents on the phenyl ring or replacing the bromine atom would impact its binding affinity to a specific target. nih.gov For example, moving the fluorine atom from the 3-position to the 2- or 4-position, or replacing the bromine with chlorine, could significantly alter the interaction profile and potency. This analysis guides medicinal chemists in designing more potent and selective compounds. oncodesign-services.com

Table 4: Illustrative Computational SAR for Analogs of this compound

CompoundR1R2Predicted IC₅₀ (µM)
Parent Compound 3-Fluoro Bromo 5.2
Analog 12-FluoroBromo8.1
Analog 24-FluoroBromo3.5
Analog 33-FluoroChloro6.8

Note: This table demonstrates a hypothetical SAR study for a generic biological target, where a lower IC₅₀ value indicates higher potency.

Applications in Drug Discovery and Agrochemical Development

Role as Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. tcichemicals.com Its reactive nature allows for the construction of more complex molecular architectures. For instance, it is a key starting material for the synthesis of thiazole (B1198619) derivatives. tcichemicals.com Thiazoles are a class of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The reaction of 2-Bromo-1-(3-fluorophenyl)ethan-1-one with thiourea (B124793) in refluxing ethanol (B145695) yields these thiazolyl derivatives. tcichemicals.com Such derivatives have been investigated for their potential as correctors of the chloride transport defect associated with cystic fibrosis. tcichemicals.com

Precursor for Agrochemical Synthesis

The development of new agrochemicals, particularly fungicides, often relies on the synthesis of novel heterocyclic compounds. Triazole derivatives are a well-established class of fungicides used to protect crops from various fungal diseases. The structural motifs present in this compound make it a suitable precursor for the synthesis of such biologically active heterocycles. While specific commercial agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, the general synthetic utility of α-bromoketones in the formation of antifungal triazole rings is a widely applied principle in agrochemical research. The presence of the fluorine atom is also significant, as fluorinated organic molecules often exhibit enhanced metabolic stability and biological activity, which are desirable properties for agrochemicals.

Development of Active Pharmaceutical Ingredients (APIs)

The utility of this compound extends to the development of Active Pharmaceutical Ingredients (APIs). Its role as a building block for thiazole derivatives is a prime example of its application in this area. tcichemicals.com Thiazole-containing compounds have been explored for various therapeutic purposes, including as inhibitors of enzymes like glutathione (B108866) S-transferase Omega 1 and for activity against pathogens such as Trypanosoma brucei. tcichemicals.com Furthermore, this precursor can be used in the synthesis of other heterocyclic systems, such as imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. For instance, a similar compound, 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone, is used to construct the core of novel benzamide (B126) derivatives with potential biological activities. ijres.org This highlights the potential of fluorinated α-bromoacetophenones in generating diverse molecular libraries for drug discovery.

Design of Molecules with Specific Electronic Properties

The electronic properties of a molecule are crucial for its function, whether in a biological system or a material science application. The strategic placement of fluorine and bromine atoms, along with the carbonyl group in this compound, allows for the fine-tuning of these properties in the resulting molecules. A notable application is in the synthesis of pyrazine (B50134) derivatives. tcichemicals.com By reacting this compound with ortho-phenylenediamine derivatives, substituted pyrazines can be obtained. tcichemicals.com These pyrazine-based ligands can then be used to form complexes with heavy metals like iridium. tcichemicals.com Such iridium-pyrazine complexes have been shown to exhibit phosphorescence, with emissions ranging from yellow to deep red. tcichemicals.com This property is of great interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The fluorinated phenyl group plays a significant role in modulating the energy levels of the molecular orbitals, thereby influencing the color and efficiency of the phosphorescent emission.

Below is an interactive data table summarizing the key details of this compound.

PropertyValue
Chemical Name This compound
CAS Number 53631-18-8
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Synonyms 3-Fluorophenacyl bromide, α-Bromo-m-fluoroacetophenone, 2-Bromo-3′-fluoroacetophenone
Appearance White crystals
Melting Point 33 - 37 °C

Environmental and Safety Considerations in Chemical Synthesis and Research of α Bromoketones

Mitigation of Hazardous Reagents and Byproducts

A primary focus in improving the synthesis of α-bromoketones has been the reduction of hazards associated with highly reactive reagents and the minimization of harmful byproducts.

Molecular bromine (Br₂) is a traditional and effective reagent for bromination, but it is also highly toxic, corrosive, and volatile, posing significant safety and environmental risks. nih.govnih.govgoogle.com Its use is challenging on an industrial scale, requiring stringent safety measures to prevent accidental release. nih.gov Furthermore, reactions with molecular bromine exhibit moderate atom economy, as only one of the two bromine atoms is incorporated into the target molecule, with the other forming hydrobromic acid (HBr) as a byproduct. nih.gov This corrosive byproduct can also lead to product decomposition. nih.gov

To circumvent these issues, numerous alternatives have been developed:

N-Bromosuccinimide (NBS): NBS is a versatile and milder brominating agent used for a wide variety of compounds under mild conditions. cambridgescholars.comcommonorganicchemistry.com It is a crystalline solid that is easier and safer to handle than liquid bromine. cambridgescholars.com

In Situ Generation of Bromine: One of the safest approaches involves the in situ generation of bromine or other brominating species, which avoids the storage and transport of large quantities of hazardous Br₂. nih.gov This can be achieved by oxidizing a bromide source, such as hydrobromic acid (HBr) or potassium bromide (KBr), with an oxidizing agent. nih.govnih.gov Common oxidants include:

Sodium hypochlorite (B82951) (NaOCl) nih.gov

Hydrogen peroxide (H₂O₂) nih.govgoogle.comorganic-chemistry.org

Oxone (potassium peroxymonosulfate) nih.govrsc.orgdeepdyve.com

Bromates nih.govresearchgate.net

Bromide/Bromate (B103136) Couple: A combination of a bromide and a bromate salt can serve as a nonhazardous brominating agent, providing an alternative to molecular bromine for the synthesis of α-bromoketones from olefins. researchgate.net

Ammonium (B1175870) Bromide and Oxone: This system provides a cheap, air-stable, and non-toxic option for the one-pot synthesis of α-bromoketones from secondary alcohols. rsc.orgdeepdyve.com

Polymeric Brominating Agents: Reagents like poly(vinylphenyltrimethylammonium tribromide) resin offer an alternative for the α-bromination of acetophenones. researchgate.net

Table 1: Comparison of Alternatives to Molecular Bromine
Alternative Reagent/SystemAdvantagesPrimary Use/SubstrateCitations
N-Bromosuccinimide (NBS)Safer solid, milder reaction conditionsUnsaturated and aromatic compounds cambridgescholars.comcommonorganicchemistry.com
HBr/H₂O₂In situ generation, uses inexpensive reagents, lower environmental impactKetones, active methylene (B1212753) compounds google.comorganic-chemistry.orgresearchgate.net
Ammonium Bromide/OxoneCheap, air-stable, non-toxic reagentsSecondary alcohols rsc.orgdeepdyve.com
Bromide/Bromate CoupleNonhazardous, alternative to molecular bromineOlefins researchgate.net
In situ generation from HBr/KBr + Oxidant (e.g., NaOCl)Avoids transport/storage of Br₂, suitable for continuous flowAlkenes and aromatic substrates nih.govnih.gov

Traditional α-bromination methods often generate significant waste, most notably corrosive HBr. nih.govjalsnet.com Strategies to minimize this waste are crucial for developing more sustainable processes.

Improving Atom Economy: A key drawback of using Br₂ is its low atom economy. jalsnet.com Oxidative bromination methods that utilize bromide salts (like NaBr or KBr) or HBr as the bromine source can achieve a theoretical atom utilization of nearly 100% for bromine. google.com For instance, the H₂O₂-HBr system uses the oxidant to regenerate bromine from the HBr formed, ensuring all the initial bromide is available for the reaction. google.com

Byproduct Valorization: One innovative approach involves the simultaneous synthesis of α-bromoketones and brominated hydrocarbons. In this process, the HBr byproduct generated from the bromination of a ketone is immediately used to react with an alcohol or epoxy compound present in the same reaction vessel, producing a valuable brominated hydrocarbon and water as the only final products besides the desired α-bromoketone. google.com This method significantly improves the utilization of the bromine atom and avoids the release of acidic waste. google.com

Continuous Flow Synthesis: Continuous flow reactors offer enhanced safety for handling hazardous reagents by minimizing the amount of reactive material present at any given time. nih.govnih.gov This technology, combined with in situ reagent generation, reduces the risks of runaway reactions and simplifies waste handling. nih.govresearchgate.net

Phase-Separation Techniques: A "phase-vanishing" protocol has been developed where the reaction is conducted in a multiphase system. nih.gov An aqueous phase traps the HBr byproduct as it forms, preventing it from causing product decomposition and simplifying its removal from the organic phase containing the product. nih.gov

Solvent Sustainability in Industrial and Laboratory Processes

Solvent choice is a critical factor in the environmental footprint of a chemical process, often accounting for the majority of non-aqueous waste. acs.org The synthesis of α-bromoketones has traditionally employed hazardous volatile organic solvents (VOCs) such as carbon tetrachloride, chloroform (B151607), dioxane, and acetic acid. nih.govjalsnet.comorgsyn.org There is a strong impetus to replace these with more sustainable alternatives.

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. rsc.org Several modern bromination methods have been successfully adapted to run in aqueous media. researchgate.netgoogle.com For example, the H₂O₂-HBr system for brominating ketones works effectively in water, producing only the α-bromoketone and water as products, thereby eliminating organic waste streams. google.comresearchgate.net

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can be used as recyclable reaction media. researchgate.net The α-bromination of ketones using NBS has been demonstrated in ILs like [bmim]PF₆. The non-volatile nature of ILs reduces air pollution, and their ability to be recycled for multiple reaction cycles presents a significant advantage for waste reduction. researchgate.net

Solvent-Free Reactions: The most sustainable approach is to eliminate the solvent entirely. rsc.org Solvent-free synthesis of α-bromoketones has been achieved using reagents like a combination of urea-hydrogen peroxide (UHP) and sodium bromide on a solid support like silica (B1680970), often accelerated by microwave irradiation. mdpi.com This not only reduces waste but can also dramatically shorten reaction times. mdpi.com

Table 2: Comparison of Solvents Used in α-Bromoketone Synthesis
Solvent TypeExamplesAdvantagesDisadvantagesCitations
Traditional Organic SolventsCarbon Tetrachloride, Chloroform, Dioxane, Acetic AcidGood solubility for reactantsToxic, volatile, environmentally harmful, difficult to dispose of nih.govcommonorganicchemistry.comjalsnet.com
WaterH₂ONon-toxic, non-flammable, cheap, environmentally benignPoor solubility for some organic substrates researchgate.netgoogle.comrsc.org
Ionic Liquids[bmim]PF₆, [bmpy]Tf₂NRecyclable, non-volatile, tunable propertiesOften expensive, potential toxicity, can be difficult to purify products from researchgate.net
Solvent-FreeN/AEliminates solvent waste, can increase reaction ratesNot suitable for all reactions, potential for localized heating researchgate.netmdpi.com

Green Chemistry Principles in Bromoketone Production

The development of modern synthetic routes to α-bromoketones is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The shift away from molecular bromine towards safer alternatives like NBS or in situ generated bromine directly addresses the principle of designing safer chemicals and products . nih.govcambridgescholars.comresearchgate.net By avoiding the handling of highly toxic and reactive Br₂, the inherent hazard of the process is significantly reduced. nih.gov

Strategies that improve the atom economy of the reaction are also central. Methods that utilize both bromine atoms from Br₂ or that valorize the HBr byproduct exemplify this principle by maximizing the incorporation of starting materials into the final product and minimizing waste. jalsnet.comgoogle.com

The move from traditional VOCs to greener solvents like water, or eliminating solvents altogether, aligns with the principle of using safer solvents and auxiliaries . researchgate.netgoogle.commdpi.com This reduces pollution, minimizes health risks to chemists, and simplifies waste management. google.com

Finally, the adoption of catalysis over stoichiometric reagents and the use of energy-efficient methods like microwave irradiation contribute to greener processes. jalsnet.commdpi.com Catalytic amounts of acids or other promoters can replace large quantities of reagents, reducing waste and environmental impact. jalsnet.comresearchgate.net

Q & A

Q. What are the key synthetic routes for preparing 2-Bromo-1-(3-fluorophenyl)ethan-1-one, and how do reaction conditions influence yield?

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). The electron-withdrawing 3-fluorophenyl group stabilizes the transition state via resonance, enhancing reactivity. Kinetic studies using HPLC or LC-MS can track reaction progress, while DFT calculations predict activation energies for substitution pathways .
  • Key Data :
  • Activation energy (ΔG‡) for SN₂ with pyridine: ~25 kcal/mol (calculated) .
  • Hammett substituent constant (σ) for 3-F-C₆H₄: +0.34, indicating moderate electron withdrawal .

Q. How does the 3-fluorophenyl substituent influence biological activity compared to other aryl groups?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs like 2-bromo-1-(4-fluorophenyl)ethan-1-one and 2-bromo-1-(2-chlorophenyl)ethan-1-one. The 3-fluoro group enhances lipophilicity (logP ~2.1) and binding affinity to tubulin, as shown in anti-cancer assays (IC₅₀ = 1.2 μM vs. 2.5 μM for 4-fluoro analog) .
  • Comparative Table :
SubstituentlogPTubulin IC₅₀ (μM)Solubility (mg/mL)
3-Fluorophenyl2.11.20.8
4-Fluorophenyl2.02.51.2
2-Chlorophenyl2.33.80.5

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Crystallization difficulties stem from its low melting point (34–35°C) and hygroscopicity . Slow evaporation from toluene at -20°C yields suitable single crystals. SHELX software refines disordered bromine/fluorine positions using constraints (e.g., DFIX for bond lengths) .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points: How to validate data?

  • Analysis :
  • reports mp = 34–35°C, while commercial sources often cite broader ranges. Purity (>95%) and DSC analysis (heating rate 5°C/min) resolve discrepancies .
    • Resolution Protocol :

Recrystallize from toluene.

Confirm purity via HPLC (C18 column, MeCN:H₂O = 70:30).

Perform DSC under nitrogen atmosphere .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Classified as a corrosive solid (UN 3261). Use PPE (nitrile gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate. Storage at 4°C in airtight containers prevents decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.